5-(1H-Imidazol-5-yl)pentanimidamide
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Overview
Description
5-(1H-Imidazol-5-yl)pentanimidamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-5-yl)pentanimidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-5-yl)pentanimidamide undergoes several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different hydrogenated forms.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms on the imidazole ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like dimethyldioxirane for oxidation, reducing agents such as hydrogen gas for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can produce hydrogenated imidazole derivatives .
Scientific Research Applications
5-(1H-Imidazol-5-yl)pentanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-5-yl)pentanimidamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at the second position.
4,5-Dihydro-1H-imidazole: A hydrogenated form of imidazole with different reactivity.
Uniqueness
5-(1H-Imidazol-5-yl)pentanimidamide is unique due to its specific structure, which includes a pentanimidamide group attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
736875-03-9 |
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Molecular Formula |
C8H14N4 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)pentanimidamide |
InChI |
InChI=1S/C8H14N4/c9-8(10)4-2-1-3-7-5-11-6-12-7/h5-6H,1-4H2,(H3,9,10)(H,11,12) |
InChI Key |
OXAOHPQBCVYLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CCCCC(=N)N |
Origin of Product |
United States |
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